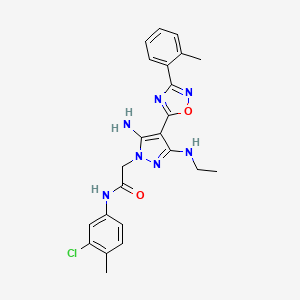
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide, also known as CPTH2, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTH2 is a small molecule inhibitor that targets histone acetyltransferase (HAT) enzymes, which are involved in the regulation of gene expression.
Scientific Research Applications
Antimicrobial Activity
- Antimicrobial Properties : Thiazole derivatives, closely related to N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide, have been shown to possess antimicrobial activities. These compounds demonstrated effectiveness against both Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger and Candida albicans (Badiger, Mulla, Khazi, & Khazi, 2013). Other studies also reported significant antimicrobial activities of similar thiazole derivatives (Saravanan et al., 2010).
Anticancer Activity
- Anticancer Effects : Research into thiazole derivatives has revealed their potential as anticancer agents. Compounds structurally related to N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide were found to have selective cytotoxicity against certain cancer cell lines, such as human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Other studies also support the antitumor potential of thiazole derivatives (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibition
- Enzyme Inhibitory Activity : Some thiazole derivatives have demonstrated α-glucosidase inhibitory activity, which is significant for therapeutic applications in diseases like diabetes. For instance, specific compounds showed notable inhibition of the α-glucosidase enzyme (Koppireddi et al., 2014).
Optoelectronic Properties
- Optoelectronic Applications : Thiazole-based compounds, similar to the chemical , have been studied for their optoelectronic properties. This research indicates potential applications in materials science and electronics (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3OS/c19-15-7-3-12(4-8-15)9-17(23)22-18-21-16(11-24-18)14-5-1-13(10-20)2-6-14/h1-8,11H,9H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVBZOBVHSNXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

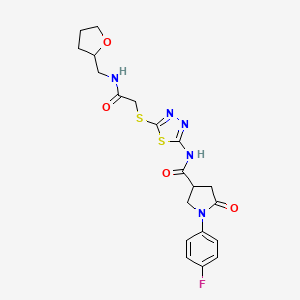
![1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2567739.png)
![N-(Cyclopropylmethyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2567740.png)
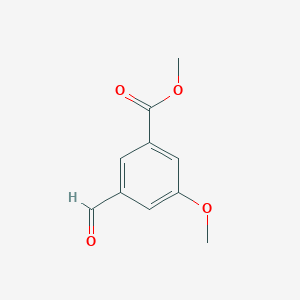
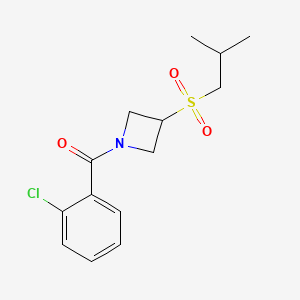
![(E)-3-[5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2567744.png)
![N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2567745.png)
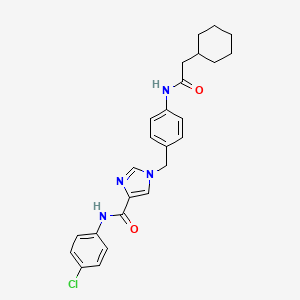
![[3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2567749.png)
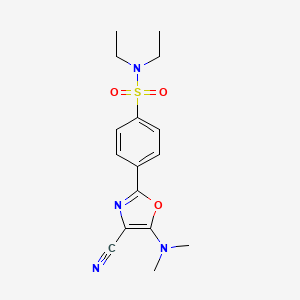
![3-Methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B2567752.png)
![N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2567754.png)
![1-(prop-2-yn-1-yl)-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2567757.png)
